Oxidation-State-Driven Physicochemical Differentiation Versus the Non-Dioxide Analogue (Hit2Lead SC-85668999)
The target sulfone (C13H12N2O4S, MW 292.31) possesses two additional oxygen atoms compared to its direct non-dioxide analogue 2-[(3,5-dimethylisoxazol-4-yl)methyl]-1,2-benzisothiazol-3(2H)-one (C13H12N2O2S, MW 260.31) . This oxidation increases the H-bond acceptor count from 3 to 4 and substantially raises the polar surface area, which is predicted to lower LogP and passive membrane permeability while improving aqueous solubility—a classic solubility-permeability divergence that cannot be interpolated from the non-dioxide data [1].
| Evidence Dimension | Physicochemical property set—Molecular Weight, Formula, H‑Bond Acceptors |
|---|---|
| Target Compound Data | C13H12N2O4S, MW 292.31 g/mol, H‑Bond Acceptors = 4 (sulfone) |
| Comparator Or Baseline | 2-[(3,5-dimethylisoxazol-4-yl)methyl]-1,2-benzisothiazol-3(2H)-one (non-dioxide): C13H12N2O2S, MW 260.31 g/mol, H‑Bond Acceptors = 3 |
| Quantified Difference | ΔMW = +32.0 g/mol; additional H‑bond acceptor; tPSA increase of ~17–20 Ų (estimated by group contribution) |
| Conditions | Calculated molecular descriptors; experimental LogP and solubility not publicly reported for the dioxide. |
Why This Matters
The sulfone’s altered hydrogen-bonding and polarity profile means that any SAR or pharmacokinetic conclusion drawn from the cheaper, more readily available non-dioxide analogue will misrepresent the target compound’s behaviour in assays and in vivo models.
- [1] J. Med. Chem. 2020, 63, 2473–2494. Saccharin/Isoxazole and Saccharin/Isoxazoline Derivatives as Selective Carbonic Anhydrase IX and XII Inhibitors. https://doi.org/10.1021/acs.jmedchem.9b01924. View Source
